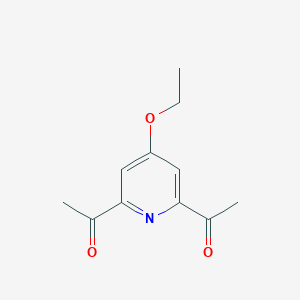

4-Ethoxy-2,6-diacetylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNLMVOIEUSWEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Pathways of 4-Ethoxy-2,6-diacetylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Ethoxy-2,6-diacetylpyridine is a promising, yet underexplored, heterocyclic compound with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a central pyridine core flanked by two acetyl groups and possessing an electron-donating ethoxy group at the 4-position, suggests intriguing possibilities for its use as a versatile building block. This guide provides a comprehensive overview of plausible synthetic pathways for this compound, offering a strategic analysis of two primary approaches: a late-stage ethoxylation strategy and an early-stage functionalization of a pre-ethoxylated pyridine core. Each proposed pathway is grounded in established principles of organic chemistry, supported by analogous transformations reported in peer-reviewed literature. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this and related pyridine derivatives.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics. The target molecule, this compound, combines the electron-withdrawing nature of the acetyl groups, which can act as handles for further functionalization or as key pharmacophoric features, with the electron-donating ethoxy group, which can modulate the overall electron density of the ring and influence intermolecular interactions. This unique combination makes it a compelling target for synthesis.

Proposed Synthetic Strategies

Given the absence of a direct, published synthesis for this compound, this guide outlines two logical and scientifically sound synthetic approaches. The choice between these pathways will likely depend on the availability of starting materials, desired scale, and the specific research and development context.

Pathway 1: Late-Stage Ethoxylation via Nucleophilic Aromatic Substitution

This strategy focuses on first constructing the 2,6-diacetylpyridine core and subsequently introducing the ethoxy group at the 4-position. This approach leverages the well-documented synthesis of 2,6-diacetylpyridine and the activating effect of the acetyl groups on the pyridine ring.

Logical Framework for Pathway 1

dot digraph "Pathway 1: Late-Stage Ethoxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="2,6-Lutidine"]; B [label="Pyridine-2,6-dicarboxylic Acid"]; C [label="4-Hydroxy-pyridine-2,6-dicarboxylic Acid"]; D [label="4-Chloro-pyridine-2,6-dicarboxylic Acid"]; E [label="4-Chloro-2,6-diacetylpyridine"]; F [label="this compound (Target)"];

A -> B [label="Oxidation"]; B -> D [label="Chlorination & Activation"]; C -> D [label="Chlorination"]; D -> E [label="Acetylation"]; E -> F [label="Nucleophilic Aromatic Substitution (SNAr) with Ethoxide"]; } mendot

Caption: A logical workflow for the late-stage ethoxylation pathway.

Step-by-Step Experimental Considerations for Pathway 1

Step 1a: Synthesis of Pyridine-2,6-dicarboxylic Acid from 2,6-Lutidine

The synthesis of the 2,6-diacetylpyridine scaffold often commences with the oxidation of commercially available 2,6-lutidine.[1] This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂).[1] The reaction typically involves heating the reactants in an aqueous medium, followed by acidification to precipitate the dicarboxylic acid.

Step 1b: Chlorination and Activation of the 4-Position

To facilitate the introduction of the ethoxy group, the 4-position of the pyridine ring must be rendered susceptible to nucleophilic attack. A common strategy is the introduction of a good leaving group, such as a halogen. This can be a challenging step and may require multi-step sequences. One potential route involves the nitration of pyridine-2,6-dicarboxylic acid, followed by reduction to the 4-aminopyridine derivative, and then a Sandmeyer-type reaction to introduce a chlorine or bromine atom. A more direct approach, if feasible, would be the direct halogenation of the pyridine-2,6-dicarboxylic acid, though this may suffer from regioselectivity issues.

A more direct precursor, if available, would be 4-hydroxypyridine-2,6-dicarboxylic acid. This could potentially be synthesized from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid), which is commercially available. The hydroxyl group can then be converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Step 1c: Formation of 4-Chloro-2,6-diacetylpyridine

With 4-chloro-pyridine-2,6-dicarboxylic acid in hand, the next step is the conversion of the carboxylic acid groups to acetyl groups. A common method involves a two-step process: first, the conversion of the dicarboxylic acid to the corresponding diacyl chloride using a reagent like thionyl chloride or oxalyl chloride.[2] The resulting diacyl chloride can then be reacted with a suitable organometallic reagent, such as dimethylcadmium (Cd(CH₃)₂) or by using a palladium-catalyzed coupling reaction with an organotin or organoboron reagent. A more direct, albeit potentially lower-yielding, approach is the reaction of the dicarboxylic acid with an excess of methyllithium.[3][4] The existence of 4-Chloro-2,6-diacetylpyridine in chemical databases suggests its successful synthesis, making this a key, albeit challenging, step.[5]

Step 1d: Nucleophilic Aromatic Substitution with Ethoxide

This is the final and key step in this pathway. The electron-withdrawing acetyl groups at the 2 and 6 positions strongly activate the 4-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr).[6][7] The reaction would involve treating 4-chloro-2,6-diacetylpyridine with a source of ethoxide ions, such as sodium ethoxide (NaOEt) in ethanol. The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.

| Parameter | Typical Conditions for SNAr on Activated Pyridines |

| Nucleophile | Sodium ethoxide or potassium ethoxide |

| Solvent | Ethanol, Dimethylformamide (DMF) |

| Temperature | 50-100 °C |

| Reaction Time | 2-24 hours |

Pathway 2: Early-Stage Ethoxylation and Subsequent C-H Functionalization

This alternative strategy introduces the ethoxy group at an earlier stage, starting with a 4-ethoxypyridine derivative. The acetyl groups are then introduced in the final steps. This approach avoids the potentially harsh conditions required for the late-stage functionalization of a deactivated pyridine ring.

Logical Framework for Pathway 2

dot digraph "Pathway 2: Early-Stage Ethoxylation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="4-Chloropyridine"]; B [label="4-Ethoxypyridine"]; C [label="2,6-Dibromo-4-ethoxypyridine"]; D [label="4-Ethoxy-2,6-di(lithiated)pyridine"]; E [label="this compound (Target)"];

A -> B [label="SNAr with Ethoxide"]; B -> C [label="Bromination"]; C -> D [label="Lithium-Halogen Exchange"]; D -> E [label="Reaction with Acetylating Agent"]; } mendot

Caption: A logical workflow for the early-stage ethoxylation pathway.

Step-by-Step Experimental Considerations for Pathway 2

Step 2a: Synthesis of 4-Ethoxypyridine

The starting material for this pathway is 4-ethoxypyridine. This can be readily synthesized from 4-chloropyridine via a nucleophilic aromatic substitution reaction with sodium ethoxide. This is a well-established and high-yielding reaction.

Step 2b: Bromination of 4-Ethoxypyridine

The next step involves the introduction of leaving groups at the 2 and 6 positions to facilitate the subsequent introduction of the acetyl groups. Direct bromination of 4-ethoxypyridine can be achieved using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. The ethoxy group is an activating group, which should direct the bromination to the ortho positions (C2 and C6). The compound 2,6-Dibromo-4-ethoxypyridine is documented, indicating the feasibility of this step.[8]

Step 2c: Lithium-Halogen Exchange

With 2,6-dibromo-4-ethoxypyridine in hand, a double lithium-halogen exchange can be performed to generate a highly reactive dilithiated intermediate. This is typically achieved by treating the dibromopyridine with two equivalents of a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (THF).

Step 2d: Introduction of Acetyl Groups

The dilithiated intermediate is then quenched with a suitable acetylating agent to introduce the two acetyl groups. A variety of reagents can be used for this purpose, including acetyl chloride, acetic anhydride, or N,N-dimethylacetamide (DMA). The reaction must be carefully controlled to avoid side reactions.

| Parameter | Typical Conditions for Lithiation and Acetylation |

| Lithiation Reagent | n-Butyllithium or tert-Butyllithium |

| Solvent | Tetrahydrofuran (THF), Diethyl ether |

| Temperature | -78 °C |

| Acetylating Agent | Acetyl chloride, Acetic anhydride, N,N-Dimethylacetamide |

| Reaction Time | 1-4 hours |

Purification and Characterization

Regardless of the synthetic pathway chosen, the final product, this compound, will require purification and thorough characterization to confirm its identity and purity.

-

Purification: Common purification techniques for this type of compound include column chromatography on silica gel, using a solvent system such as a mixture of hexanes and ethyl acetate. Recrystallization from a suitable solvent may also be an effective method for obtaining a highly pure product.

-

Characterization: The structure of the final compound should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the presence and connectivity of the ethoxy and acetyl groups on the pyridine ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the target compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbonyl groups of the acetyl functions and the C-O stretching of the ethoxy group.

-

Conclusion and Future Outlook

References

-

BenchChem. 2,6-Dibromo-4-ethoxypyridine | 52311-44-1.

-

OIST Groups. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071).

-

ChemicalBook. 2,6-Diacetylpyridine synthesis.

-

ChemicalBook. 4-Hydroxypyridine-2,6-dicarboxylic acid synthesis.

-

Arkivoc. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange.

-

Wikipedia. 2,6-Diacetylpyridine.

-

Guidechem. 4-Chloro-2,6-diacetylpyridine 195967-10-3 wiki.

-

MySkinRecipes. 2,6-Dibromo-4-methoxypyridine.

-

PubMed Central. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives.

-

Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

-

Google Patents. Method for synthesizing 2,6-dibromo pyridine.

-

ChemicalBook. Pyridine-2,6-dicarboxylic acid synthesis.

-

ResearchGate. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.

-

HETEROCYCLES. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER P.

-

Wikipedia. Pyridinedicarboxylic acid.

-

Amanote Research. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic.

-

Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.

-

Google Patents. Synthesis process of 2,6-diacetyl pyridine.

-

ResearchGate. An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine.

-

arkat usa. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

-

Master Organic Chemistry. Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

-

BenchChem. Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene.

-

PubMed Central. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

-

ResearchGate. (PDF) Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

Sources

- 1. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 5. Page loading... [wap.guidechem.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Ethoxy-2,6-diacetylpyridine and its Progenitor, 2,6-Diacetylpyridine

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-diacetylpyridine, a pivotal building block in coordination chemistry and pharmaceutical synthesis. In the absence of extensive literature on 4-Ethoxy-2,6-diacetylpyridine, this document further presents a prospective analysis of this derivative. By leveraging established principles of organic chemistry, we extrapolate the anticipated impact of a 4-ethoxy substituent on the parent molecule's spectroscopic signature, reactivity, and potential applications. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize these important pyridine scaffolds.

Part 1: The Foundational Scaffold - 2,6-Diacetylpyridine

Introduction

2,6-Diacetylpyridine (DAP) is a white, crystalline solid organic compound that is soluble in organic solvents.[1] Its structure, featuring a pyridine ring symmetrically substituted with two acetyl groups, makes it a highly versatile precursor in the synthesis of a wide range of ligands, particularly in the field of coordination chemistry.[1] These ligands have been instrumental in the development of catalysts and materials with novel electronic and magnetic properties.[2]

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-diacetylpyridine is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molar Mass | 163.176 g/mol | [1] |

| Melting Point | 79-82 °C | [3][4] |

| Boiling Point | 126 °C at 6 mmHg | [3][4] |

| Appearance | White to off-white crystalline needles or powder | [3][4] |

| Solubility | Soluble in water, chloroform, and DMSO. | [3][4] |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of 2,6-diacetylpyridine.

-

¹H NMR Spectroscopy: The proton NMR spectrum of 2,6-diacetylpyridine is characterized by its simplicity due to the molecule's symmetry. It typically displays a triplet for the proton at the 4-position of the pyridine ring and a doublet for the protons at the 3- and 5-positions. The methyl protons of the two acetyl groups appear as a singlet.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the different carbons of the pyridine ring, and the methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum of 2,6-diacetylpyridine is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically appearing in the range of 1680-1750 cm⁻¹.[5]

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) of 2,6-diacetylpyridine will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[6]

Synthesis of 2,6-Diacetylpyridine

Several synthetic routes to 2,6-diacetylpyridine have been reported. A common and effective method involves the Claisen condensation.[1][2]

Experimental Protocol: Synthesis of 2,6-Diacetylpyridine via Claisen Condensation [7][8]

Objective: To synthesize 2,6-diacetylpyridine from 2,6-dicarbethoxypyridine.

Materials:

-

2,6-dicarbethoxypyridine

-

Ethyl acetate

-

Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

-

Magnesium sulfate (for drying)

-

Petroleum ether and ethyl acetate (for chromatography)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 2,6-dicarbethoxypyridine in anhydrous toluene.

-

Add sodium ethoxide to the solution.

-

Heat the mixture to reflux under a nitrogen atmosphere.

-

Slowly add ethyl acetate via the dropping funnel to the refluxing mixture.

-

Continue refluxing for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and quench with a dilute solution of hydrochloric acid.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure 2,6-diacetylpyridine.

Causality: The Claisen condensation is an effective method for forming carbon-carbon bonds. In this case, the enolate of ethyl acetate acts as a nucleophile, attacking the carbonyl groups of 2,6-dicarbethoxypyridine. The use of a strong base like sodium ethoxide is crucial for the deprotonation of ethyl acetate to form the reactive enolate. Anhydrous conditions are necessary to prevent the hydrolysis of the base and the ester starting material.[2]

Caption: Synthetic scheme for 2,6-diacetylpyridine.

Reactivity and Applications

The two acetyl groups in 2,6-diacetylpyridine are reactive sites that can undergo a variety of chemical transformations. A particularly important reaction is the Schiff base condensation with primary amines.[1] This reaction is a cornerstone for the synthesis of a vast family of multidentate ligands, such as diiminopyridine (DIP) ligands.[1] These ligands form stable complexes with a wide range of metal ions, and these complexes have found applications in:

-

Medicinal Chemistry: As potential therapeutic agents, including antimycobacterial and anticancer agents.[9][10]

-

Materials Science: In the development of novel materials with interesting magnetic and optical properties.

Caption: Reactivity of 2,6-diacetylpyridine.

Part 2: Prospective Analysis of this compound

Electronic Effects of the 4-Ethoxy Group

An ethoxy group (-OEt) at the 4-position of a pyridine ring acts as an electron-donating group (EDG) through resonance (+R effect), while it is weakly electron-withdrawing through induction (-I effect).[3] The resonance effect, which involves the delocalization of the lone pair of electrons on the oxygen atom into the pyridine ring, is generally dominant for alkoxy groups in the para position.[3] This increased electron density will have a significant impact on the molecule's properties.

Plausible Synthetic Routes

The synthesis of this compound would likely start from a precursor that already contains the 4-alkoxy functionality. A plausible approach would be the nucleophilic aromatic substitution of a suitable leaving group at the 4-position of a pyridine ring, followed by the introduction or modification of the acetyl groups at the 2- and 6-positions. A potential synthetic strategy is outlined below.

Proposed Protocol: Synthesis of this compound

Objective: To propose a synthetic route for this compound.

Plausible Starting Material: 4-Chloro-2,6-dicarbethoxypyridine (hypothetical, but accessible from 4-chloropicolinic acid derivatives).

Procedure:

-

Alkoxylation: React 4-chloro-2,6-dicarbethoxypyridine with sodium ethoxide in a suitable solvent like DMSO or ethanol to displace the chloride and form 4-ethoxy-2,6-dicarbethoxypyridine. This type of reaction is known for the synthesis of 4-alkoxypyridines.[4]

-

Claisen Condensation: Subject the resulting 4-ethoxy-2,6-dicarbethoxypyridine to a Claisen condensation with ethyl acetate and a strong base (e.g., sodium ethoxide) in an inert solvent like toluene, analogous to the synthesis of 2,6-diacetylpyridine.

-

Workup and Purification: Follow a standard acidic workup and purification by column chromatography to isolate the target compound, this compound.

Justification: This proposed route leverages well-established reactions in pyridine chemistry. The nucleophilic substitution of a 4-halopyridine is a common method for introducing alkoxy groups.[4] The subsequent Claisen condensation on the ester groups at the 2- and 6-positions is a logical step to form the desired diacetyl functionality.

Caption: Proposed synthesis of this compound.

Predicted Physicochemical Properties

The introduction of the ethoxy group is expected to alter the physical properties of the parent compound.

| Property | Predicted Change for this compound | Rationale |

| Molecular Weight | Increased | Addition of a C₂H₅O group. |

| Melting Point | Likely lower | The introduction of the flexible ethoxy group may disrupt the crystal packing of the parent molecule. |

| Boiling Point | Increased | Higher molecular weight and increased polarity. |

| Solubility | Increased solubility in nonpolar organic solvents | The ethyl group increases the lipophilicity of the molecule. |

Anticipated Spectroscopic Data

The electron-donating ethoxy group will cause predictable shifts in the spectroscopic data compared to 2,6-diacetylpyridine.

-

¹H NMR Spectroscopy: The ethoxy group will introduce two new signals: a quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The electron-donating nature of the ethoxy group will cause an upfield shift (to lower ppm values) of the signals for the protons on the pyridine ring, particularly the adjacent protons at the 3- and 5-positions.[3]

-

¹³C NMR Spectroscopy: New signals for the methylene and methyl carbons of the ethoxy group will be observed. The carbon at the 4-position will experience a significant downfield shift due to the direct attachment to the electronegative oxygen atom, while the carbons at the 2-, 3-, 5-, and 6-positions will experience upfield shifts due to the increased electron density from the resonance effect.

-

Infrared (IR) Spectroscopy: In addition to the characteristic C=O stretch of the acetyl groups, the IR spectrum will show strong C-O stretching bands, typically in the region of 1250-1000 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak will be observed at a higher m/z value corresponding to the molecular weight of this compound. The fragmentation pattern may show a characteristic loss of an ethyl group or an ethoxy radical.

Expected Reactivity and Applications

The increased electron density on the pyridine ring due to the 4-ethoxy group will influence its reactivity.

-

Reactivity of the Pyridine Ring: The pyridine ring will be more susceptible to electrophilic substitution reactions compared to 2,6-diacetylpyridine, although the acetyl groups are deactivating. The nitrogen atom's basicity is also expected to increase.

-

Reactivity of the Acetyl Groups: The reactivity of the acetyl groups in reactions like the Schiff base condensation should not be significantly altered, allowing for the synthesis of a new family of ligands.

-

Potential Applications: The introduction of the ethoxy group provides a handle for further functionalization and can modulate the electronic properties of the resulting metal complexes. This could lead to:

-

Fine-tuning of Catalytic Activity: The electron-donating group can influence the electronic properties of the metal center in catalysts, potentially leading to enhanced activity or selectivity.

-

Modified Pharmacological Profiles: In medicinal chemistry, the addition of an ethoxy group can impact a molecule's lipophilicity and metabolic stability, which are crucial for its pharmacokinetic properties.

-

New Materials: The altered electronic properties could be exploited in the design of new luminescent materials or sensors.

-

Conclusion

2,6-Diacetylpyridine is a well-established and versatile building block with significant applications in various fields of chemistry. While its 4-ethoxy derivative remains a largely unexplored compound, this guide provides a robust, theory-based projection of its chemical properties and potential. The prospective analysis of this compound presented here offers a roadmap for its synthesis, characterization, and exploration in the development of new catalysts, pharmaceuticals, and materials.

References

- SGT Life Sciences. 2,6-Diacetylpyridine Exporters Suppliers & Manufacturers.

- ChemicalBook. 2,6-Diacetylpyridine | 1129-30-2.

- Sigma-Aldrich. 2,6-Diacetylpyridine 98 | 1129-30-2.

- Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.

- The Good Scents Company. 2,6-diacetyl pyridine, 1129-30-2.

- Journal of The Chemical Society of Pakistan. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.

- The Versatility of 2,6-Diacetylpyridine in Chemical Applic

- ResearchGate. A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine.

- Wikipedia. 2,6-Diacetylpyridine.

- ResearchGate. (PDF)

- PubMed. Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity.

- PubChem. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790.

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Fisher Scientific.

- ECHEMI.

- University of California, Irvine. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

- Biosynth.

- University of California, Irvine.

- Sigma-Aldrich.

- YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry.

- TCI Chemicals.

- YouTube. CHEM 2325 Week 4 Review: Practice Problems over IR, Mass Spectroscopy, and NMR.

- Sigma-Aldrich. 2,6-Diacetylpyridine 98 1129-30-2.

- Benchchem. The Electronic Influence of Substituents on the Pyridine Ring: A Technical Guide for Researchers.

- Arkivoc.

- Chemguide. interpreting infra-red spectra.

Sources

- 1. 4-Ethoxypyridine | C7H9NO | CID 141781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scholars.eiu.edu [scholars.eiu.edu]

Introduction: The Pyridine Core in Modern Chemistry

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential of 2,6-Diacetylpyridine Scaffolds: A Case Study on the Prospective Molecule 4-Ethoxy-2,6-diacetylpyridine

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and materials science.[1] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and its presence in numerous FDA-approved drugs underscore its importance as a framework for designing biologically active molecules.[1] Within this class, 2,6-diacetylpyridine (DAP) serves as a critical intermediate, prized for its versatile reactivity and its role as a precursor to complex ligands used in coordination chemistry and catalysis.[2][3] This guide will provide a comprehensive overview of the synthesis and characterization of 2,6-diacetylpyridine. Furthermore, it will extend these principles to a prospective derivative, this compound, offering a scientifically grounded exploration of its synthesis, expected properties, and potential applications for researchers and drug development professionals.

Part 1: Synthesis and Mechanism of 2,6-Diacetylpyridine (DAP)

The synthesis of 2,6-diacetylpyridine is a well-established process, typically achieved through a Claisen condensation reaction.[2][3] This method offers a reliable and scalable route to this important diketone intermediate.

Causality Behind Experimental Choices:

The Claisen condensation is the method of choice due to the accessibility of the starting materials and the efficiency of the carbon-carbon bond formation. The reaction hinges on the generation of a carbanion from ethyl acetate, which then acts as a nucleophile. The choice of a strong base, such as sodium ethoxide or metallic sodium, is critical to deprotonate the α-carbon of ethyl acetate, initiating the condensation.[3][4] The subsequent hydrolysis and decarboxylation steps are necessary to remove the ester group and yield the final diketone.

Detailed Synthetic Protocol:

A common synthetic route starts from pyridine-2,6-dicarboxylic acid.[3]

-

Esterification: Pyridine-2,6-dicarboxylic acid is first converted to its corresponding diethyl ester, 2,6-dicarbethoxypyridine, typically by reaction with ethanol in the presence of an acid catalyst.

-

Claisen Condensation: The resulting diester is then subjected to a Claisen condensation with ethyl acetate using a strong base like sodium ethoxide.[4] Anhydrous conditions are crucial, as the presence of water or ethanol can significantly reduce the yield.[3]

-

Hydrolysis and Decarboxylation: The intermediate β-keto ester is hydrolyzed and subsequently decarboxylated, usually with acidic workup, to afford 2,6-diacetylpyridine.[2]

An alternative approach involves the direct reaction of 2,6-pyridinedicarbonitrile with a Grignard reagent like methylmagnesium bromide.[2]

Caption: Synthetic workflow for 2,6-Diacetylpyridine via Claisen condensation.

Part 2: Structural Elucidation and Physicochemical Properties

The definitive identification of a synthesized molecule relies on a suite of analytical techniques. For 2,6-diacetylpyridine, these methods provide a clear "fingerprint" of its molecular structure.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy of DAP reveals characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl groups. The pyridine protons typically appear as a triplet and a doublet in the aromatic region (around 8.00-8.22 ppm), while the methyl protons present as a sharp singlet (around 2.80 ppm).[5]

-

¹³C NMR spectroscopy complements the proton data, showing distinct resonances for the carbonyl carbons, the aromatic carbons of the pyridine ring, and the methyl carbons.[5]

-

-

Mass Spectrometry (MS): The mass spectrum of 2,6-diacetylpyridine shows a prominent molecular ion peak (M+) corresponding to its molecular weight (163.17 g/mol ).[5][6] The fragmentation pattern, often showing a base peak at m/z 43 (corresponding to the acetyl group), provides further structural confirmation.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone groups, typically in the region of 1680-1710 cm⁻¹.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [6] |

| Molar Mass | 163.17 g/mol | [6] |

| Appearance | White to beige crystalline solid | [2] |

| Melting Point | 79-82 °C | |

| Boiling Point | 126 °C at 6 mmHg |

Part 3: Prospective Analysis of this compound

Proposed Synthesis:

A plausible synthetic route would begin with a commercially available or synthesized 4-ethoxypyridine derivative, such as 4-ethoxy-2,6-lutidine.

-

Oxidation: The methyl groups of 4-ethoxy-2,6-lutidine would be oxidized to carboxylic acids to form 4-ethoxy-pyridine-2,6-dicarboxylic acid. This is a common transformation for lutidine derivatives.[2]

-

Esterification and Condensation: Following the established protocol for DAP, the resulting dicarboxylic acid would be esterified and then subjected to a Claisen condensation with ethyl acetate to yield the target molecule, this compound.

Caption: A proposed synthetic pathway for this compound.

Predicted Spectroscopic Properties:

The introduction of a 4-ethoxy group is expected to induce predictable shifts in the spectroscopic data compared to the parent DAP molecule.

-

¹H NMR: The two remaining aromatic protons on the pyridine ring (at positions 3 and 5) would likely appear as a singlet due to chemical equivalence, shifted upfield relative to the protons in DAP due to the electron-donating nature of the ethoxy group. New signals corresponding to the ethoxy group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons—would also be present.

-

¹³C NMR: The carbon at the 4-position would experience a significant downfield shift due to its attachment to the oxygen atom. The other ring carbons would also show shifts reflecting the electronic influence of the substituent.

-

Mass Spectrometry: The molecular weight would increase to 207.22 g/mol , and this would be reflected in the molecular ion peak.

Part 4: Potential Applications in Drug Discovery and Materials Science

The 2,6-diacetylpyridine scaffold is a valuable building block for creating ligands for transition metal complexes, which have applications as catalysts.[3] The acetyl groups are readily condensed with amines to form bis(imino)pyridyl ligands.[3] The introduction of a 4-ethoxy group could modulate the electronic properties of such ligands, potentially fine-tuning the catalytic activity of their metal complexes.

In the realm of drug discovery, pyridine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and psychotropic effects.[1][7][8] For instance, certain thioalkyl derivatives of pyridine have shown significant anxiolytic and sedative properties.[7] Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(hydrazone) have been investigated as potential anti-proliferative agents.[9] The functionalization of the pyridine ring, as in the case of this compound, offers a strategy to expand the chemical space for biological screening. The ethoxy group could influence properties such as solubility, membrane permeability, and metabolic stability, which are critical for drug development.

Workflow for Biological Screening:

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 5. 2,6-Diacetylpyridine(1129-30-2) 1H NMR spectrum [chemicalbook.com]

- 6. 2,6-Diacetylpyridine | C9H9NO2 | CID 70790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Ethoxy-2,6-diacetylpyridine

This guide provides an in-depth technical analysis of the expected spectroscopic data for 4-Ethoxy-2,6-diacetylpyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a molecule combining the features of a pyridine ring, two acetyl groups, and an ethoxy substituent, its structural elucidation relies on a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and a self-validating system for its characterization. Pyridine and its derivatives are of considerable biological and pharmaceutical importance, making a thorough understanding of their structure essential.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of this compound.[2] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the connectivity and substitution pattern of the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy will provide crucial information about the number of different types of protons and their neighboring environments. For this compound, we anticipate a spectrum revealing the ethoxy group, the acetyl methyl protons, and the protons on the pyridine ring.

Expected ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine-H (H-3, H-5) | ~8.0 - 8.2 | d | 2H | The protons at the 3 and 5 positions are chemically equivalent and will appear as a doublet due to coupling with the H-4 proton (which is absent in the target molecule). However, in this symmetrically substituted pyridine, we expect a singlet for these two protons. |

| Acetyl-CH₃ | ~2.7 | s | 6H | The six protons of the two equivalent methyl groups of the acetyl substituents are expected to appear as a sharp singlet. |

| Ethoxy-CH₂ | ~4.2 | q | 2H | The methylene protons of the ethoxy group will be a quartet due to coupling with the adjacent methyl protons. |

| Ethoxy-CH₃ | ~1.5 | t | 3H | The methyl protons of the ethoxy group will appear as a triplet due to coupling with the adjacent methylene protons. |

Causality in Experimental Choices:

-

Solvent Selection: The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for many organic molecules.[3][4] However, for pyridine derivatives, aromatic solvents like benzene-d₆ or pyridine-d₅ can induce shifts in the proton resonances, which can be useful for resolving overlapping signals.[5] It is important to note that chemical shifts can be dependent on solvent, concentration, and temperature.[6]

-

Reference Standard: Tetramethylsilane (TMS) is the standard reference compound for ¹H NMR, with its signal set to 0 ppm.[6]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, these experiments are less sensitive than ¹H NMR.[2]

Expected ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Acetyl) | ~198 | The carbonyl carbons of the acetyl groups are expected to be significantly downfield. |

| C-4 (Ethoxy-substituted) | ~165 | The carbon atom of the pyridine ring attached to the ethoxy group will be deshielded. |

| C-2, C-6 (Acetyl-substituted) | ~155 | The carbon atoms of the pyridine ring bearing the acetyl groups will also be downfield. |

| C-3, C-5 | ~115 | The carbon atoms at the 3 and 5 positions of the pyridine ring are expected to be the most upfield of the aromatic carbons. |

| Ethoxy-CH₂ | ~65 | The methylene carbon of the ethoxy group will be deshielded by the adjacent oxygen atom. |

| Ethoxy-CH₃ | ~15 | The methyl carbon of the ethoxy group will be the most upfield signal. |

| Acetyl-CH₃ | ~26 | The methyl carbons of the acetyl groups will appear in the aliphatic region. |

Experimental Workflow for NMR Analysis:

Caption: A generalized workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the characteristic absorptions of the carbonyl groups and the aromatic pyridine ring.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of an aromatic ketone is a very strong and sharp absorption.[7] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.[7] |

| C=N, C=C (Pyridine Ring) | 1550 - 1610 | Medium to Strong | Aromatic rings exhibit characteristic stretching vibrations in this region. |

| C-O (Ether) | 1200 - 1250 | Strong | The C-O stretching of the ethoxy group is expected to be a strong band. |

| C-H (sp³ - CH₃, CH₂) | 2850 - 3000 | Medium | These bands correspond to the stretching vibrations of the methyl and methylene groups. |

| C-H (sp² - Aromatic) | 3000 - 3100 | Weak to Medium | The C-H stretching vibrations of the pyridine ring appear at higher frequencies than sp³ C-H stretches. |

Self-Validating Protocol for IR Analysis:

-

Sample Preparation: Prepare a KBr pellet or a thin film of the compound on a salt plate.

-

Background Scan: Run a background spectrum of the empty sample holder to subtract atmospheric CO₂ and water vapor absorptions.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Interpretation:

-

Confirm the presence of a strong carbonyl absorption in the 1680-1700 cm⁻¹ region.[7]

-

Identify the aromatic C=C and C=N stretching bands.

-

Locate the strong C-O stretching band for the ethoxy group.

-

Observe the aliphatic and aromatic C-H stretching vibrations.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns under electron impact (EI) or other ionization methods.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of this compound (C₁₁H₁₃NO₃), which is 207.23 g/mol .

-

Major Fragmentation Pathways: The fragmentation of pyridine derivatives can be complex, often involving the loss of substituents and rearrangements.[8][9][10]

-

Loss of a methyl group (-CH₃): A peak at m/z 192, resulting from the cleavage of a methyl group from one of the acetyl substituents.

-

Loss of an acetyl group (-COCH₃): A peak at m/z 164, corresponding to the loss of an entire acetyl group.

-

Loss of an ethoxy radical (-OC₂H₅): A peak at m/z 162.

-

Cleavage of the pyridine ring: Fragmentation of the pyridine ring itself can lead to a variety of smaller ions.[8]

-

Logical Relationship in Mass Spectrometry Analysis:

Caption: Predicted fragmentation pathways for this compound in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a robust framework for its structural confirmation. The predicted data, based on established principles and analysis of analogous compounds, serves as a reliable guide for researchers. By following the outlined experimental protocols and interpretative strategies, scientists can confidently elucidate the structure of this and other novel substituted pyridine derivatives, ensuring the integrity and validity of their research in drug discovery and materials science.

References

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023-03-22). RSC Publishing.

- Ketone IR Spectroscopy Analysis. (2024-10-27). Berkeley Learning Hub.

- Pyridine-d5. Sigma-Aldrich.

- Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers.

- SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- The Carbonyl Group, Part I: Introduction. (2017-09-01). Spectroscopy Online.

- Analysis of the NMR Spectrum of Pyridine. AIP Publishing.

- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing.

- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025-08-08).

- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. (2022-08-16). MDPI.

- INFRARED SPECTROSCOPY (IR).

- Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium Sanjay N. Jadhava, Arjun S. Kumbhara, Chadrashekhar V. Rodeb, Rajashri S.

- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv

- NMR Solvent Data Chart.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. 吡啶-d5 ≥99.5 atom % D, contains 0.03 % (v/v) TMS | Sigma-Aldrich [sigmaaldrich.com]

- 6. ukisotope.com [ukisotope.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

An In-Depth Technical Guide to 2,6-Diacetylpyridine and the Prospective Synthesis of 4-Ethoxy-2,6-diacetylpyridine

This technical guide provides a comprehensive overview of 2,6-diacetylpyridine, a versatile heterocyclic organic compound, and explores the prospective synthesis of its novel derivative, 4-ethoxy-2,6-diacetylpyridine. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical properties, synthesis, and applications of functionalized pyridine derivatives.

Core Compound: 2,6-Diacetylpyridine

2,6-Diacetylpyridine (DAP) is a key building block in organic synthesis, particularly in the fields of coordination chemistry and materials science.[1] Its pyridine core and two acetyl functional groups make it a valuable precursor for a wide range of more complex molecules.[2]

Identifiers and Physical Properties

A summary of the key identifiers and physical properties of 2,6-diacetylpyridine is provided in the table below.

| Identifier/Property | Value | Reference(s) |

| CAS Number | 1129-30-2 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| IUPAC Name | 1,1'-(Pyridine-2,6-diyl)di(ethan-1-one) | [1] |

| Appearance | White to off-white crystalline needles or powder | [3][4] |

| Melting Point | 79-82 °C | [3][4] |

| Boiling Point | 126 °C at 6 mmHg | [4] |

| Solubility | Soluble in water, chloroform, and DMSO | [2][3] |

Spectroscopic Data

The structural characterization of 2,6-diacetylpyridine is well-documented through various spectroscopic techniques.

-

¹H NMR: Proton nuclear magnetic resonance spectroscopy is a key technique for confirming the structure of DAP.

-

¹³C NMR: Carbon-13 NMR provides information on the carbon framework of the molecule.

-

Mass Spectrometry: Mass spectrometry data confirms the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy reveals the presence of key functional groups, such as the carbonyl groups of the acetyl moieties.

Synthesis of 2,6-Diacetylpyridine

The synthesis of 2,6-diacetylpyridine has been well-established and can be achieved through several routes. A common and effective method involves the oxidation of 2,6-lutidine followed by a Claisen condensation.[1]

Caption: Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine.

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section of this guide.

Applications of 2,6-Diacetylpyridine

2,6-Diacetylpyridine is a versatile precursor for a variety of ligands used in coordination chemistry.[1] Its ability to form stable complexes with metal ions makes it valuable in catalysis and the development of novel materials.[5]

One of the most significant applications of DAP is in the synthesis of diiminopyridine (DIP) ligands through Schiff base condensation with substituted anilines.[1] These ligands are of great interest due to their ability to stabilize a wide range of metal oxidation states.[1]

Furthermore, DAP is utilized in the synthesis of macrocyclic ligands, which are important in various fields, including bioinorganic chemistry and catalysis.[1] It also serves as a starting material for the synthesis of thiosemicarbazone derivatives with potential applications as anti-mycobacterial agents.[3]

Prospective Synthesis of this compound

Caption: Proposed synthesis of this compound.

Rationale for the Proposed Synthetic Route

The proposed synthesis begins with chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid), a readily available starting material. The key steps are:

-

Formation of 4-Hydroxy-2,6-diacetylpyridine: This intermediate can be synthesized from chelidamic acid. The carboxylic acid groups are first converted to esters. Subsequent reaction with a methyl Grignard reagent (e.g., methylmagnesium bromide) would yield the di-tertiary alcohol, which upon oxidation would provide the desired diketone. A more direct approach could be the reaction of the diester with the Grignard reagent to form the di-ketone, though careful control of stoichiometry would be necessary.

-

Williamson Ether Synthesis: The hydroxyl group at the 4-position of the pyridine ring can then be converted to an ethoxy group via a Williamson ether synthesis.[2][4][6][7] This reaction involves the deprotonation of the hydroxyl group with a mild base, such as potassium carbonate, followed by nucleophilic attack on an ethylating agent, like ethyl iodide.[2][4][6][7]

An alternative approach would be a nucleophilic aromatic substitution on a 4-halo-2,6-diacetylpyridine precursor. However, the synthesis of this precursor might be more complex than the proposed route starting from chelidamic acid.

Experimental Protocols

Synthesis of 2,6-Diacetylpyridine from 2,6-Lutidine

Step 1: Oxidation of 2,6-Lutidine to Dipicolinic Acid

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-lutidine in water.

-

Slowly add potassium permanganate (KMnO₄) in portions while stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

After the addition is complete, reflux the mixture for several hours until the purple color of the permanganate disappears.

-

Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

-

Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the dipicolinic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry.

Step 2: Esterification of Dipicolinic Acid

-

Suspend the dipicolinic acid in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with a weak base (e.g., NaHCO₃).

-

Extract the diethyl dipicolinate with an organic solvent (e.g., diethyl ether).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the diester.

Step 3: Claisen Condensation and Decarboxylation

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in absolute ethanol.

-

To this solution, add the diethyl dipicolinate followed by dry ethyl acetate.

-

Reflux the mixture for several hours.

-

After the condensation is complete, add an aqueous acid solution and heat the mixture to effect decarboxylation.

-

Cool the reaction mixture and extract the 2,6-diacetylpyridine with an organic solvent.

-

Purify the product by column chromatography or recrystallization.

Proposed Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-2,6-diacetylpyridine from Chelidamic Acid (Conceptual)

-

Esterification: Convert chelidamic acid to its diethyl ester using standard esterification conditions (e.g., ethanol, catalytic H₂SO₄, reflux).

-

Grignard Reaction: React the diethyl ester of chelidamic acid with an excess of methylmagnesium bromide in an anhydrous ether solvent under an inert atmosphere. This is expected to form the di-tertiary alcohol. Subsequent oxidation would be required to yield the diketone. Note: This step requires careful optimization to favor the formation of the diketone over the tertiary alcohol.

Step 2: Williamson Ether Synthesis of this compound

-

Dissolve the synthesized 4-hydroxy-2,6-diacetylpyridine in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of anhydrous potassium carbonate (K₂CO₃) to the solution to act as the base.

-

Add ethyl iodide (EtI) as the ethylating agent.

-

Heat the reaction mixture at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Safety and Handling

2,6-Diacetylpyridine is a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2,6-Diacetylpyridine is a valuable and versatile building block with a well-established synthetic protocol and a wide range of applications, particularly in coordination chemistry. While its 4-ethoxy derivative is not yet described in the literature, this guide provides a scientifically sound and plausible synthetic route based on established organic reactions. The proposed synthesis offers a pathway for researchers to access this novel compound, which may exhibit interesting properties and find applications in the development of new functional materials and bioactive molecules. Further experimental work is required to optimize the proposed reaction conditions and fully characterize the target molecule.

References

-

Wikipedia. 2,6-Diacetylpyridine. [Link]

-

The Good Scents Company. 2,6-diacetyl pyridine. [Link]

-

PubChem. 2,6-Diacetylpyridine. [Link]

-

LookChem. 2,6-Diacetylpyridine 1129-30-2. [Link]

-

Dalton Transactions. Versatility of 2,6-diacetylpyridine (dap) hydrazones in stabilizing uncommon coordination geometries of Mn(ii): synthesis, spectroscopic, magnetic and structural characterization. [Link]

-

OmanTrs. Acetylide-Functionalized Mono Pyridine Ancillary Sensitizer Ligands and their Europium(III) ?-diketonate Complexes For Opto-electronic Applications. [Link]

-

Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

-

RSC Publishing. Directed nucleophilic aromatic substitution reaction. [Link]

Sources

- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Navigating the Frontier of Ligand Design: A Technical Guide to the Potential of 4-Ethoxy-2,6-diacetylpyridine

Therefore, this guide will adopt a dual approach to provide a scientifically rigorous and practical resource for researchers, scientists, and drug development professionals. Firstly, it will lay a comprehensive foundation by examining the well-documented chemistry of the parent molecule, 2,6-diacetylpyridine , a cornerstone in ligand design. Secondly, it will build upon this foundation to offer a prospective analysis of the 4-ethoxy derivative, hypothesizing its synthesis, properties, and potential applications based on established chemical principles. This document is designed to be both a review of established knowledge and a roadmap for future research into this promising, yet uncharted, territory.

Part 1: The Archetype - 2,6-Diacetylpyridine as a Ligand Precursor

2,6-Diacetylpyridine (DAP) is a versatile organic compound that serves as a pivotal precursor in the synthesis of a vast array of ligands, particularly for coordination chemistry.[1][2] Its utility stems from the presence of three key features: a central pyridine nitrogen atom and two flanking acetyl groups. This arrangement provides an excellent framework for creating multidentate ligands capable of forming stable complexes with a wide variety of metal ions.[1]

Synthesis of 2,6-Diacetylpyridine

The synthesis of 2,6-diacetylpyridine has been approached through several routes, with the Claisen condensation being a prominent method.[3][4][5]

A Common Synthetic Pathway:

A widely employed synthesis begins with the oxidation of 2,6-lutidine to form dipicolinic acid. This is followed by esterification to yield the corresponding diester. The crucial step involves a Claisen condensation of the diester with a suitable acetyl source, followed by decarboxylation to afford the desired 2,6-diacetylpyridine.[6]

An alternative approach involves the direct reaction of 2,6-pyridinedicarbonitrile with a methylmagnesium halide (Grignard reagent).[6]

Illustrative Synthetic Workflow for 2,6-Diacetylpyridine:

Caption: A generalized workflow for the synthesis of 2,6-diacetylpyridine.

Coordination Chemistry of 2,6-Diacetylpyridine Derivatives

The true potential of 2,6-diacetylpyridine is unlocked through its derivatization, most commonly via Schiff base condensation of its acetyl groups with various amines.[7][8] This modularity allows for the creation of a diverse library of ligands with varying denticity, donor atoms, and steric bulk. These ligands have been instrumental in the development of complexes with applications in catalysis, materials science, and medicinal chemistry.[1][9][10][11]

The resulting iminopyridine ligands are particularly noteworthy for their ability to stabilize a wide range of metal oxidation states and for their applications in polymerization catalysis.[12]

Part 2: A Prospective Analysis of 4-Ethoxy-2,6-diacetylpyridine as a Ligand

While direct experimental data for this compound is scarce, we can project its properties and potential based on the established chemistry of 4-alkoxypyridines and the known coordination behavior of the 2,6-diacetylpyridine framework.

Hypothetical Synthesis of this compound

The introduction of an ethoxy group at the 4-position of the pyridine ring would likely precede the formation of the diacetyl functionalities. A plausible synthetic strategy would involve the nucleophilic substitution of a suitable leaving group at the 4-position of a pyridine precursor with an ethoxide source.

Proposed Synthetic Approach:

A general method for the synthesis of 4-alkoxypyridines involves the reaction of 4-chloropyridine hydrochloride with the corresponding alcohol in the presence of a base.[13] This approach could be adapted for the synthesis of 4-ethoxypyridine, which could then be further functionalized to introduce the 2,6-diacetyl groups.

Hypothetical Synthetic Workflow for this compound:

Caption: A proposed synthetic pathway for this compound.

The Anticipated Influence of the 4-Ethoxy Group on Ligand Properties

The introduction of a 4-ethoxy group is expected to significantly modulate the electronic properties of the pyridine ring and, consequently, the resulting ligand.

-

Electronic Effects: The ethoxy group is an electron-donating group through resonance. This would increase the electron density on the pyridine nitrogen, making it a stronger Lewis base and potentially leading to stronger metal-ligand bonds. This enhanced electron-donating ability could influence the redox properties of the resulting metal complexes, making them more electron-rich.

-

Steric Effects: The ethoxy group is relatively small and located at the 4-position, away from the coordinating acetyl groups. Therefore, it is not expected to exert a significant steric influence on the immediate coordination sphere of the metal ion.

Potential Applications of this compound Metal Complexes

The unique electronic properties imparted by the 4-ethoxy group could open up new avenues for the application of metal complexes derived from this ligand.

-

Catalysis: The electron-rich nature of the ligand could enhance the catalytic activity of its metal complexes in various reactions, such as CO2 reduction and polymerization.[14] The increased electron density at the metal center could facilitate oxidative addition steps in catalytic cycles.

-

Medicinal Chemistry: The modification of the ligand backbone can have a profound impact on the biological activity of metal complexes.[15][16] The introduction of the ethoxy group could alter the lipophilicity and bioavailability of the complexes, potentially leading to enhanced antimicrobial or anticancer properties.[9][11]

-

Materials Science: The ability to fine-tune the electronic properties of the ligand is crucial in the design of functional materials, such as luminescent probes and magnetic materials.[17][18] The 4-ethoxy substituent could be used to modulate the photophysical and magnetic properties of the corresponding metal complexes.

Part 3: Experimental Protocols (Based on Analogous Compounds)

Given the absence of specific protocols for this compound, this section provides representative, validated procedures for the synthesis of the parent 2,6-diacetylpyridine and a general method for the preparation of 4-alkoxypyridines. These protocols serve as a starting point for researchers venturing into the synthesis of the target compound.

Synthesis of 2,6-Diacetylpyridine (DAP)

(Adapted from established Claisen condensation methodologies) [5][19]

-

Esterification of Dipicolinic Acid: A mixture of dipicolinic acid, ethanol, and a catalytic amount of sulfuric acid in a suitable solvent (e.g., toluene) is refluxed with azeotropic removal of water to yield diethyl 2,6-pyridinedicarboxylate.

-

Claisen Condensation: The resulting diester is then subjected to a Claisen condensation with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium metal.

-

Hydrolysis and Decarboxylation: The reaction mixture is then acidified and heated to induce hydrolysis and decarboxylation, yielding 2,6-diacetylpyridine.

-

Purification: The crude product is purified by recrystallization or column chromatography.

General Synthesis of 4-Alkoxypyridines

(Adapted from Hajhussein, A. N. et al.) [13]

-

Reaction Setup: To a solution of the desired alcohol in a suitable solvent such as DMSO, powdered sodium hydroxide is added.

-

Addition of Pyridine Precursor: 4-Chloropyridine hydrochloride is then added to the reaction mixture.

-

Reaction Conditions: The mixture is heated and stirred under an inert atmosphere (e.g., argon) overnight.

-

Workup and Purification: After cooling, water is added, and the product is extracted with an organic solvent. The organic layer is dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Conclusion and Future Outlook

While this compound remains a molecule of hypothetical potential at present, the foundational knowledge of its parent compound, 2,6-diacetylpyridine, combined with established synthetic methodologies for 4-alkoxypyridines, provides a clear and rational path for its future exploration. The anticipated electronic modulation by the 4-ethoxy group suggests that its corresponding metal complexes could exhibit novel and enhanced properties, making it a compelling target for researchers in catalysis, medicinal chemistry, and materials science. This guide serves as a call to the scientific community to embark on the synthesis and characterization of this promising ligand, thereby expanding the rich and versatile chemistry of pyridine-based coordination compounds.

References

-

The Versatility of 2,6-Diacetylpyridine in Chemical Applications. (URL: [Link])

-

Hajhussein, A. N., et al. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, 2018, (vii), 225-235. (URL: [Link])

-

Leveraging 2,6-Diacetylpyridine as a Ligand Precursor in Catalysis. (URL: [Link])

-

Antimicrobial and genotoxic activity of 2,6-diacetylpyridine bis(acylhydrazones) and their complexes with some first transition series metal ions. X-ray crystal structure of a dinuclear copper(II) complex. Scilit. (URL: [Link])

-

Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC. (URL: [Link])

-

Manganese clusters derived from a 2,6-diacetylpyridine dioximato ligand: structure and magnetic study. Dalton Transactions. (URL: [Link])

-

Journal of Molecular Structure. University of Kentucky X-Ray Crystallography Facility. (URL: [Link])

-

Tetradentate metal complexes derived from cephalexin and 2,6-diacetylpyridine bis(hydrazone): Synthesis, characterization and antibacterial activity. PubMed. (URL: [Link])

-

Manganese Clusters Derived From a 2,6-diacetylpyridine Dioximato Ligand: Structure and Magnetic Study. PubMed. (URL: [Link])

-

Crystal structure of diaqua-2,6-diacetylpyridine-bis(acetylhydrazone)copper(II) complex dinitrate hydrate, 2·H2O. ResearchGate. (URL: [Link])

-

Reaction of coordinated ligand-IV. Synthesis and characterization of some lanthanide complexes of 2,6-diacetylpyridine 2. (URL: [Link])

-

Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. NIH. (URL: [Link])

- Method for synthesis of 2-alkoxy-4-substituted pyridine derivatives.

-

Organic Syntheses Procedure. (URL: [Link])

-

Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity. PubMed. (URL: [Link])

-

Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones). PubMed. (URL: [Link])

- Synthesis process of 2,6-diacetyl pyridine.

-

A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. ResearchGate. (URL: [Link])

-

Structural characterization of metal complexes of 2,6-diacetylpyridine-bis(imines). Crystal and molecular structure of dinitrato{2,6-bis[1-(phenylimino)ethyl]pyridine}copper(II). Journal of the Chemical Society, Dalton Transactions. (URL: [Link])

-

A Facile and Efficient Approach to the Synthesis of 2,6-Diacetylpyridine. Journal of The Chemical Society of Pakistan. (URL: [Link])

-

(PDF) An Improved Synthetic Protocol and Plausible Mechanism in Forming Acetylpyridines from 2,6-Dicarbethoxypyridine. ResearchGate. (URL: [Link])

-

Synthesis and crystal structure of catena-poly[[tetra-μ-acetato-copper(II)]-μ-6-ethoxy-N2,N4-bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine]. NSF Public Access Repository. (URL: [Link])

-

Synthesis and crystal structure of catena-poly[[tetra-μ-acetato-copper(II)]-μ-6-ethoxy-N2,N4-bis[2-(pyridin-2-yl)ethyl]-1,3,5-triazine-2,4-diamine]. PMC. (URL: [Link])

-

Synthesis and pharmacological properties of new derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. PubMed. (URL: [Link])

-

Regioselective synthesis and crystal structure of ethyl-4-acetyl-5-((2-ethoxy-2-oxoethyl)thio)-3-hydroxythiophene-2-carboxylate, C13H16O6S2. ResearchGate. (URL: [Link])

-

Medicinal Chemistry. ACS Axial. (URL: [Link])

-

Bioinspired Binickel Catalyst for Carbon Dioxide Reduction: The Importance of Metal–ligand Cooperation. PMC. (URL: [Link])

-

New bioactive 2,6-diacetylpyridine bis(p-chlorophenylthiosemicarbazone) ligand and its Pd(II) and Pt(II) complexes: Synthesis, characterization, cytotoxic activity and DNA binding ability. ResearchGate. (URL: [Link])

-

2,6-diacetyl pyridine, 1129-30-2. The Good Scents Company. (URL: [Link])

-

2,6-Diacetylpyridine. Wikipedia. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. CN103044321A - Synthesis process of 2,6-diacetyl pyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. 2,6-Diacetylpyridine - Wikipedia [en.wikipedia.org]

- 7. xray.uky.edu [xray.uky.edu]

- 8. Tetradentate metal complexes derived from cephalexin and 2,6-diacetylpyridine bis(hydrazone): Synthesis, characterization and antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. Organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) as prospective anti-proliferative agents: Synthesis, characterization, structures and in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, characterization, and antitumor properties of some metal complexes of 2,6-diacetylpyridine bis(N4-azacyclic thiosemicarbazones) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,6-Diacetylpyridine 98 1129-30-2 [sigmaaldrich.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Bioinspired Binickel Catalyst for Carbon Dioxide Reduction: The Importance of Metal–ligand Cooperation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Medicinal Chemistry | ACS Publications Chemistry Blog [axial.acs.org]

- 17. Manganese clusters derived from a 2,6-diacetylpyridine dioximato ligand: structure and magnetic study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. Manganese clusters derived from a 2,6-diacetylpyridine dioximato ligand: structure and magnetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

"4-Ethoxy-2,6-diacetylpyridine" starting material for synthesis

An In-depth Technical Guide to 4-Ethoxy-2,6-diacetylpyridine as a Versatile Starting Material for Advanced Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Functionalized Pyridine Scaffolds

The pyridine ring is a cornerstone of modern medicinal chemistry and materials science, widely recognized as a "privileged scaffold" due to its presence in a vast array of bioactive compounds and functional materials.[1][2][3] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a favored building block in drug discovery.[4] Within this class of heterocycles, 2,6-diacetylpyridine stands out as a particularly valuable precursor. Its twin acetyl groups serve as versatile handles for constructing complex molecular architectures, most notably the diiminopyridine (DIP) ligands that have revolutionized the field of catalysis.[5][6][7]

The strategic functionalization of the pyridine ring offers a powerful tool to modulate the steric and electronic properties of these derivatives, thereby fine-tuning their function. The introduction of an alkoxy group, such as ethoxy, at the 4-position is of particular interest. The electron-donating nature of the ethoxy group can significantly influence the reactivity of the acetyl groups and the coordination properties of the pyridine nitrogen.

This guide provides a comprehensive technical overview of this compound, a novel yet highly promising starting material. In the absence of direct literature for this specific molecule, this document presents a plausible and robust synthetic pathway, details its expected reactivity, and explores its potential applications as a sophisticated building block for researchers in drug development and materials science.

Part 1: Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step sequence, leveraging well-established methodologies for the separate construction of the 4-alkoxypyridine and the 2,6-diacetylpyridine motifs. The proposed pathway begins with a commercially available and versatile starting material, 4-hydroxypyridine-2,6-dicarboxylic acid (chelidamic acid).

Synthetic Workflow Diagram

Caption: Proposed synthetic route to this compound.

Detailed Experimental Protocols